

Technical Monograph: 2-Methyl-Celecoxib (USP Related Compound C)

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Compound of Interest

Compound Name: 2-Methyl-Celecoxib

CAS No.: 170570-09-9

Cat. No.: B3109170

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Impurity Profiling, Structural Activity Relationships (SAR), and Analytical Protocols Executive Summary & Chemical Identity

In the development of selective COX-2 inhibitors, the integrity of the pyrazole core and the substitution pattern on the phenyl rings are critical for both biological selectivity and regulatory compliance. **2-Methyl-Celecoxib** (Chemical Name: 4-[5-(2,4-Dimethylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide) is a critical process-related impurity and a structural probe used to define the steric limits of the COX-2 hydrophobic pocket.

It is distinct from the anticancer research analog 2,5-dimethyl-celecoxib (DMC), although both share the "methyl-celecoxib" nomenclature in colloquial lab discussions. This guide focuses on the characterization, formation, and detection of the 2,4-dimethyl variant (USP Related Compound C).

Chemical Profile Table[1]

Parameter	Specification
Common Name	2-Methyl-Celecoxib (USP Related Compound C)
CAS Number	170570-09-9
IUPAC Name	4-[5-(2,4-dimethylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide
Molecular Formula	C ₁₈ H ₁₆ F ₃ N ₃ O ₂ S
Molecular Weight	395.40 g/mol
Structural Difference	Contains an additional methyl group at the ortho position of the 4-methylphenyl ring compared to Celecoxib.
Solubility	DMSO (>20 mg/mL), Methanol (Moderate), Water (Insoluble)
Regulatory Status	Pharmacopeial Impurity Standard (USP/EP)

Formation Mechanism & Synthetic Origin

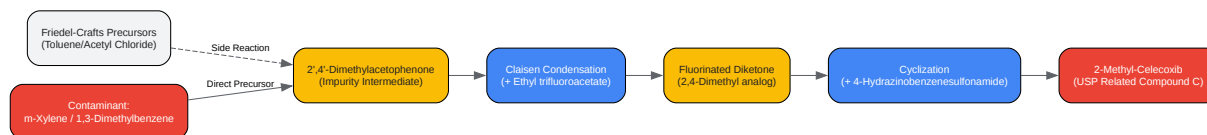
Understanding the origin of **2-Methyl-Celecoxib** is essential for process chemistry control. It typically arises not from degradation, but as a carryover impurity from the starting materials used in the Claisen condensation step of Celecoxib synthesis.

The Impurity Propagation Pathway

Celecoxib is synthesized by condensing 4-hydrazinobenzenesulfonamide with a fluorinated diketone. The diketone is derived from 4'-methylacetophenone.

If the starting material for the acetophenone synthesis (toluene or related Friedel-Crafts precursors) contains m-xylene impurities, or if methylation occurs at the ortho position during precursor synthesis, 2',4'-dimethylacetophenone is formed. This impurity persists through the Claisen condensation, resulting in **2-Methyl-Celecoxib**.

DOT Diagram: Impurity Propagation Workflow



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Figure 1: Formation pathway of **2-Methyl-Celecoxib** showing the propagation of the methylated impurity from raw materials to the final pyrazole structure.

Biological Implications: Structure-Activity Relationship (SAR)

While **2-Methyl-Celecoxib** is primarily monitored as an impurity, its structure provides valuable insights into COX-2 inhibition mechanics.

Steric Clash in the COX-2 Active Site

Celecoxib binds to the COX-2 active site by inserting its p-tolyl group into a hydrophobic pocket.

- Celecoxib (4-methyl): The single para-methyl group fits optimized hydrophobic interactions.
- **2-Methyl-Celecoxib** (2,4-dimethyl): The additional ortho-methyl group introduces steric hindrance.
 - This "ortho-effect" twists the phenyl ring relative to the pyrazole core (increased dihedral angle).
 - Result: Reduced binding affinity for COX-2 compared to the parent molecule. This reduction in potency makes it a critical impurity to remove, as it dilutes the therapeutic efficacy without contributing to the mechanism of action [1].

Distinction from 2,5-Dimethyl-Celecoxib (DMC)

Researchers must not confuse CAS 170570-09-9 with 2,5-dimethyl-celecoxib (DMC).

- DMC is a modified analog designed to eliminate COX-2 activity entirely while retaining the ability to inhibit PDK1 (3-phosphoinositide-dependent protein kinase-1). DMC is used in cancer research to study non-COX-2 pathways [2].
- **2-Methyl-Celecoxib** (Compound C) retains the sulfonamide and core structure but suffers from steric clashes; it is not typically used as a therapeutic candidate but as a quality standard.

Analytical Protocols: Detection & Quantification

For drug development professionals, the separation of **2-Methyl-Celecoxib** from Celecoxib is challenging due to their structural similarity (regio-isomerism/homology). The following HPLC method is validated for high-resolution separation.

High-Performance Liquid Chromatography (HPLC) Protocol

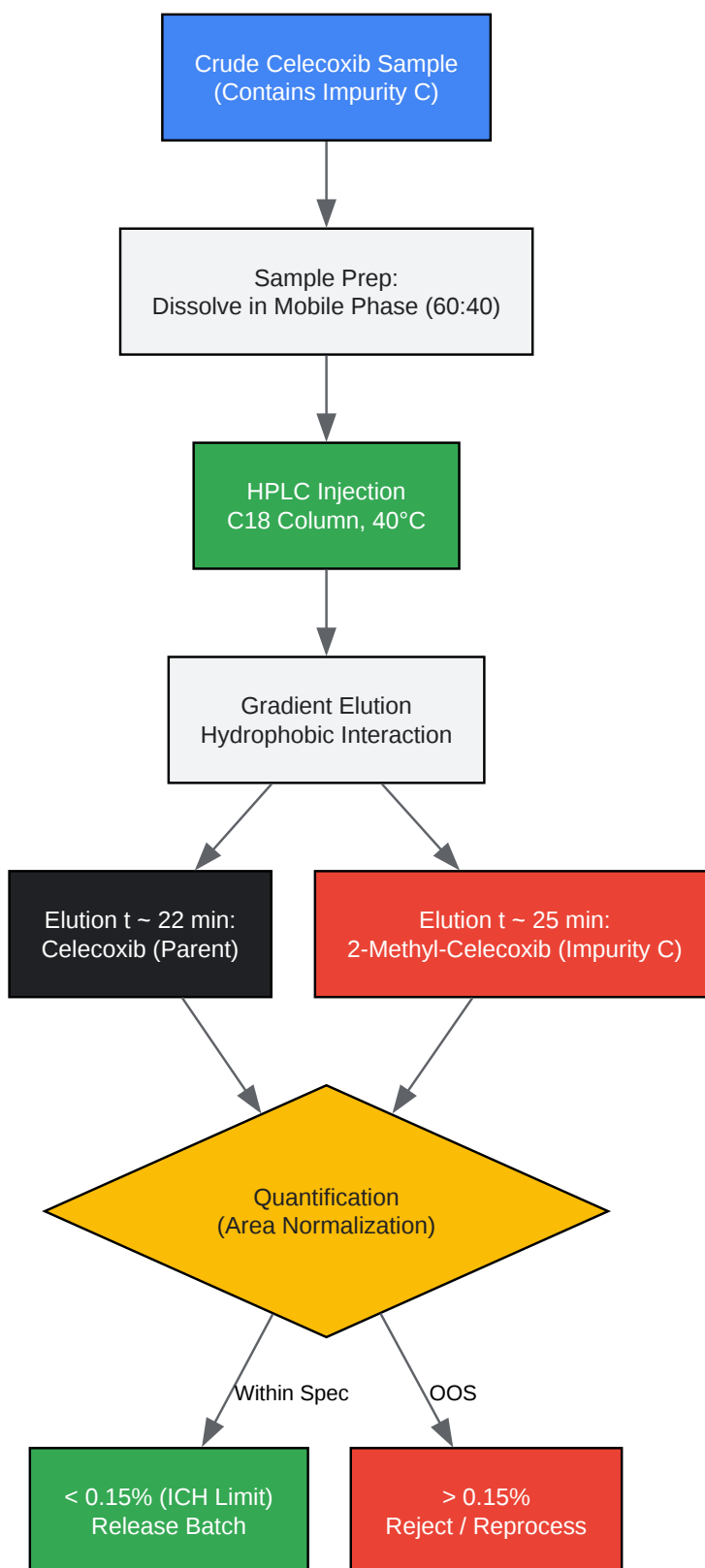
Objective: Separate Celecoxib from **2-Methyl-Celecoxib** (Compound C) and other related impurities (Compound A, B).

Parameter	Condition
Column	C18 Reverse Phase (e.g., Zorbax SB-C18 or equivalent), 250 mm x 4.6 mm, 5 μ m
Mobile Phase A	Buffer: 0.01M Potassium Dihydrogen Phosphate (pH 3.0 with Phosphoric Acid)
Mobile Phase B	Acetonitrile : Methanol (50:50 v/v)
Gradient	Time 0-40 min: 40% B \rightarrow 70% B (Linear Gradient)
Flow Rate	1.5 mL/min
Detection	UV @ 254 nm (primary) and 215 nm (secondary)
Temperature	40°C (Critical for resolution stability)
Retention Time (RT)	Celecoxib (~22 min); 2-Methyl-Celecoxib (~24-25 min)
Resolution Req.	R > 1.5 between Celecoxib and 2-Methyl-Celecoxib

Methodology Notes:

- pH Control: The pH of 3.0 suppresses the ionization of the sulfonamide moiety, ensuring sharp peak shapes.
- Thermal Dependence: Maintaining 40°C is crucial. The ortho-methyl group in **2-Methyl-Celecoxib** increases hydrophobicity slightly, causing it to elute after Celecoxib in reverse-phase conditions. Lower temperatures may widen peaks and reduce resolution.

DOT Diagram: Analytical Logic Workflow



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Figure 2: Analytical decision tree for identifying and quantifying **2-Methyl-Celecoxib** in bulk drug substances.

Synthesis of Reference Standard

To validate the HPLC method, researchers often require a pure standard of **2-Methyl-Celecoxib**.

Protocol:

- Reactants: 1-(2,4-dimethylphenyl)-4,4,4-trifluorobutane-1,3-dione (1.0 eq) + 4-hydrazinobenzenesulfonamide hydrochloride (1.1 eq).
- Solvent: Ethanol or Methanol (reflux).[1]
- Procedure:
 - Dissolve diketone in ethanol.
 - Add hydrazine salt.[2]
 - Reflux for 4–6 hours.
 - Monitor by TLC (Hexane:EtOAc 7:3).
- Workup: Cool to room temperature. The product often precipitates. If not, remove solvent in vacuo and recrystallize from Ethanol/Water.
- Validation: Confirm structure via ¹H NMR (Look for two methyl singlets on the phenyl ring and the characteristic pyrazole proton).

References

- United States Pharmacopeia (USP). "Celecoxib Monograph: Organic Impurities." USP-NF. (Accessed via USP Online).
- Schönthal, A. H. (2006). "Direct non-cyclooxygenase-2 targets of celecoxib and their potential relevance for cancer therapy." *British Journal of Cancer*, 95(11), 1439–1448.

(Contextualizing the difference between methyl-impurities and DMC).

- Simson Pharma. "**2-Methyl-Celecoxib** Reference Standard Data." Simson Pharma Ltd.
- European Pharmacopoeia (Ph. Eur.). "Celecoxib: Impurity C." EDQM.
- BOC Sciences. "Celecoxib Impurity Profiling and Standards."

(Note: While **2-Methyl-Celecoxib** is a standard impurity, specific peer-reviewed papers dedicated solely to the biological activity of this specific impurity are rare compared to the parent drug; most data resides in pharmacopeial monographs and patent literature regarding process control.)

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Sources

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- 2. synthinkchemicals.com [synthinkchemicals.com]
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